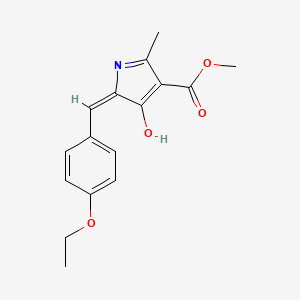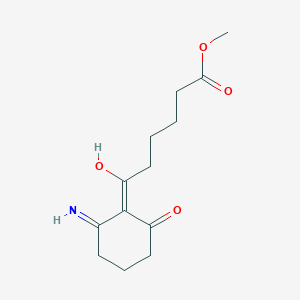![molecular formula C18H14ClNO2 B3721409 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3721409.png)
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as CBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBI belongs to the class of synthetic indene derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to possess neuroprotective effects, making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages as a research tool. It is relatively easy to synthesize and has been optimized for high yield and purity. It also possesses a wide range of biochemical and physiological effects, making it useful for various research applications. However, 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also has some limitations. It is highly reactive and can be toxic at high concentrations, making it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One potential area of research is the development of 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione-based cancer therapies. 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another potential area of research is the development of 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione-based neuroprotective agents. 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to possess neuroprotective effects, making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it useful for various research applications. Some of the key areas where 2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been studied include cancer research, neuropharmacology, and drug discovery.
Propiedades
IUPAC Name |
2-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11(20-10-12-6-2-5-9-15(12)19)16-17(21)13-7-3-4-8-14(13)18(16)22/h2-9,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AININDDHTMQCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1Cl)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)

![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3721359.png)
![2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721377.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721379.png)
![methyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B3721403.png)
![6-amino-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B3721404.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721405.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3721414.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(propylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721416.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B3721417.png)
![N-cyclopentyl-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3721418.png)